molecular formula C4H8N2O B015389 2-methoxy-4,5-dihydro-1H-imidazole CAS No. 28118-54-9

2-methoxy-4,5-dihydro-1H-imidazole

Cat. No. B015389
CAS RN: 28118-54-9
M. Wt: 100.12 g/mol
InChI Key: ZJULPBMTEMGRNC-UHFFFAOYSA-N
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Description

“2-methoxy-4,5-dihydro-1H-imidazole” is a chemical compound with the molecular formula C4H8N2O . It is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of 2-methoxy-4,5-dihydro-1H-imidazole derivatives was accomplished by one-step synthesis of O-methyl-isourea . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 2-methoxy-4,5-dihydro-1H-imidazole consists of a five-membered ring containing two nitrogen atoms and three carbon atoms . The methoxy group is attached to one of the carbon atoms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-4,5-dihydro-1H-imidazole include a molecular weight of 100.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Safety and Hazards

While specific safety and hazard information for 2-methoxy-4,5-dihydro-1H-imidazole is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The future directions for the study and application of 2-methoxy-4,5-dihydro-1H-imidazole and similar compounds include further exploration of their synthesis, functionalization, physicochemical characteristics, and biological roles . These compounds have potential applications in a variety of fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

2-methoxy-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJULPBMTEMGRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314333
Record name 2-methoxy-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4,5-dihydro-1H-imidazole

CAS RN

28118-54-9
Record name 2-methoxy-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does 2-methoxy-4,5-dihydro-1H-imidazole interact with peptides, and what are the downstream effects on mass spectrometry analysis?

A1: 2-methoxy-4,5-dihydro-1H-imidazole reacts specifically with the ε-amino group of lysine residues and the thiol group of cysteine residues in peptides. [, , , ] This derivatization leads to several beneficial effects for mass spectrometry analysis:

  • Enhanced Ionization Efficiency: Derivatization increases the hydrophobicity of peptides, leading to improved ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. [, , , ]
  • Simplified MS/MS Spectra: The derivatized peptides predominantly produce y-series ions during fragmentation, simplifying the interpretation of MS/MS spectra and facilitating peptide sequencing. [, , ]
  • Quantitative Proteomics: The availability of a deuterated analog (2-methoxy-4,5-dihydro-1H-imidazole-d4) allows for isobaric labeling, enabling relative quantification of proteins in complex mixtures. [, ]

Q2: What are the structural characteristics of 2-methoxy-4,5-dihydro-1H-imidazole?

A2:

    Q3: Can you elaborate on the use of deuterated 2-methoxy-4,5-dihydro-1H-imidazole in quantitative proteomics?

    A3: The deuterated analog, 2-methoxy-4,5-dihydro-1H-imidazole-d4, is identical in structure to the non-deuterated form but contains four deuterium atoms, resulting in a mass difference of 4 Da. This mass difference allows for the isobaric labeling of peptides from different samples. [, ] After mixing the labeled samples, they are analyzed by mass spectrometry. The relative intensities of the peptide peaks corresponding to the different isotopic labels reflect the relative abundance of the peptides in the original samples. This approach, termed isobaric peptide termini labeling (IPTL), provides a powerful tool for quantitative proteomic studies. []

    Q4: Are there specific advantages of using 2-methoxy-4,5-dihydro-1H-imidazole for on-column derivatization compared to other methods?

    A4: Yes, on-column derivatization with 2-methoxy-4,5-dihydro-1H-imidazole offers several advantages: []

      Q5: Have any studies investigated the impact of structural modifications to 2-methoxy-4,5-dihydro-1H-imidazole on its derivatization efficiency or mass spectrometry signal enhancement?

      A5: Yes, researchers have explored the structure-activity relationship of 2-methoxy-4,5-dihydro-1H-imidazole derivatives for MALDI signal enhancement. [] They synthesized various derivatives with different substituents and found that the position and nature of the substituent significantly affected the signal enhancement. For example, a specific derivative (compound 3 in the study) exhibited a 20-fold signal enhancement compared to unmodified peptides and 9-fold compared to a simpler derivative. [] This highlights the potential for optimizing the compound's structure to further improve its performance in mass spectrometry applications.

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